3,5-Dichloro-3'-morpholinomethyl benzophenone
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Overview
Description
3,5-Dichloro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-(morpholinomethyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the benzophenone core can lead to the formation of secondary alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include secondary alcohols.
Scientific Research Applications
3,5-Dichloro-3’-morpholinomethyl benzophenone is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzophenone: Lacks the morpholinomethyl group, making it less versatile in certain chemical reactions.
3-Morpholinomethylbenzophenone: Lacks the chlorine atoms, which may affect its reactivity and applications.
4-Chloro-3’-morpholinomethyl benzophenone: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
3,5-Dichloro-3’-morpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and a morpholinomethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGLHAPAVNMDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643108 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-26-2 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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